molecular formula C9H9ClS2 B14719982 1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)- CAS No. 23229-32-5

1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-

Cat. No.: B14719982
CAS No.: 23229-32-5
M. Wt: 216.8 g/mol
InChI Key: OCPZVXIFXYBOHG-UHFFFAOYSA-N
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Description

Historical Context of Thioacetal Utility in Organic Synthesis

The utility of thioacetals in organic synthesis has been recognized for decades, primarily for the protection of carbonyl groups and for their role in C-C bond formation. orgsyn.org A pivotal development in thioacetal chemistry was the introduction of the concept of "umpolung" (polarity inversion) by E.J. Corey and D. Seebach. This strategy involves the conversion of an electrophilic carbonyl carbon into a nucleophilic carbanion equivalent. chemicalbook.com Specifically, the protons on the carbon between the two sulfur atoms in a dithiane (a six-membered cyclic thioacetal) can be removed by a strong base, creating a nucleophile that can react with various electrophiles. chemicalbook.com This concept has also been applied to 1,3-dithiolanes, although they exhibit different stability and reactivity profiles compared to their six-membered counterparts. prepchem.com

Historically, the deprotection of thioacetals to regenerate the carbonyl group often required harsh conditions, including the use of toxic mercury salts. orgsyn.org This has driven the development of milder and more environmentally friendly deprotection methods.

Foundational Principles of 1,3-Dithiolane (B1216140) Chemistry

1,3-Dithiolane is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3. nih.gov Substituted 1,3-dithiolanes are the more commonly studied members of this class. prepchem.com

Synthesis: The most common method for synthesizing 1,3-dithiolanes is the condensation of an aldehyde or a ketone with 1,2-ethanedithiol (B43112). prepchem.comorganic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of catalysts have been employed to facilitate this transformation, including perchloric acid adsorbed on silica (B1680970) gel, Brønsted acidic ionic liquids, and metal triflates like praseodymium triflate. nih.gov

Reactivity and Stability: 1,3-Dithiolanes are valued for their stability under both acidic and basic conditions, making them excellent protecting groups for carbonyl compounds during multi-step syntheses. orgsyn.org The parent 1,3-dithiolane is resistant to both acid and alkaline hydrolysis. nih.gov

The carbon atom at the 2-position (between the two sulfur atoms) can be deprotonated using a strong base like butyllithium (B86547) to form a lithiated species. prepchem.com However, these 2-lithio-1,3-dithiolanes are generally less stable than their 1,3-dithiane (B146892) analogs and can undergo fragmentation to produce a dithiocarboxylate and ethylene. prepchem.com

Research on 1,3-Dithiolane, 2-(p-chlorophenyl)-

Specific research on 1,3-Dithiolane, 2-(p-chlorophenyl)- is limited in publicly available literature. However, based on the general principles of 1,3-dithiolane chemistry, its synthesis would be achieved through the acid-catalyzed reaction of p-chlorobenzaldehyde with 1,2-ethanedithiol. The resulting compound possesses a chlorophenyl group attached to the 2-position of the 1,3-dithiolane ring. While extensive studies on this specific molecule are not widely documented, related structures containing the 1,3-dithiolane scaffold have been investigated for various applications, including their potential as antifungal agents.

Chemical and Physical Data of 1,3-Dithiolane, 2-(p-chlorophenyl)-

The following tables provide predicted data for the chemical and physical properties of 1,3-Dithiolane, 2-(p-chlorophenyl)-. uni.lu

Table 1: Identifiers for 1,3-Dithiolane, 2-(p-chlorophenyl)- uni.lu

IdentifierValue
Molecular FormulaC₉H₉ClS₂
SMILESC1CSC(S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyOCPZVXIFXYBOHG-UHFFFAOYSA-N

Table 2: Predicted Physical and Chemical Properties of 1,3-Dithiolane, 2-(p-chlorophenyl)- uni.lu

PropertyValue
Monoisotopic Mass215.98341 Da
XlogP (predicted)3.6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23229-32-5

Molecular Formula

C9H9ClS2

Molecular Weight

216.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-dithiolane

InChI

InChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

OCPZVXIFXYBOHG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithiolane, 2 P Chlorophenyl

Direct Synthesis Strategies

Direct synthesis of 2-(p-chlorophenyl)-1,3-dithiolane predominantly involves the condensation reaction between 4-chlorobenzaldehyde (B46862) and 1,2-ethanedithiol (B43112). This reaction, a form of thioacetalization, is a reversible process that requires the removal of water to drive the equilibrium towards the product. The general reaction is depicted below:

Scheme 1: General synthesis of 2-(p-chlorophenyl)-1,3-dithiolane.

Condensation Reactions Utilizing 1,2-Ethanedithiol

The core of the direct synthesis approach is the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of 4-chlorobenzaldehyde. organic-chemistry.org 1,2-Ethanedithiol serves as a potent sulfur nucleophile for this transformation. researchgate.net The reaction is typically acid-catalyzed, which activates the carbonyl group towards nucleophilic addition. The process involves the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable five-membered 1,3-dithiolane (B1216140) ring.

Catalyst Systems in Dithiolane Formation

The choice of catalyst is crucial for the efficient synthesis of 2-(p-chlorophenyl)-1,3-dithiolane, influencing reaction rates, yields, and chemoselectivity. Both Lewis and Brønsted acids are commonly employed, as well as various heterogeneous catalysts. organic-chemistry.org

Lewis acids are effective catalysts for thioacetalization by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov

Zinc Chloride (ZnCl₂): ZnCl₂ is a commonly used Lewis acid for this transformation. It effectively promotes the condensation of aldehydes with dithiols. nih.gov

Boron Trifluoride Etherate (BF₃·OEt₂): BF₃·OEt₂ is another powerful Lewis acid catalyst for dithiolane formation. nih.gov It facilitates the reaction under mild conditions. For instance, the reaction of 4-chlorobenzaldehyde with a boron trifluoride dimethyl sulfide (B99878) complex (BF₃·SMe₂), a related sulfur analogue, in 1,2-dichloroethane (B1671644) at 80°C for 16 hours has been reported to produce the corresponding dithioacetal in good yield. nih.gov

Other Lewis Acids: Other Lewis acids such as Aluminum chloride (AlCl₃) and Titanium tetrachloride (TiCl₄) are also known to catalyze the formation of thioacetals. nih.gov

Table 1: Lewis Acid Catalyzed Synthesis of Thioacetals from 4-Chlorobenzaldehyde

Lewis AcidReactantSolventTemperature (°C)Time (h)Yield (%)Reference
BF₃·SMe₂4-Chlorobenzaldehyde1,2-Dichloroethane8016Good nih.gov

Brønsted acids catalyze the reaction by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemrxiv.org

p-Toluenesulfonic Acid (p-TSA): p-TSA is a widely used, effective, and relatively inexpensive Brønsted acid catalyst for thioacetalization. organic-chemistry.orgpreprints.org It can be used in solution or under solvent-free conditions, often in combination with a dehydrating agent or by azeotropic removal of water. scispace.com The use of p-TSA often leads to high yields and short reaction times. scispace.com For example, a procedure using a catalytic amount of p-toluenesulfonic acid and silica (B1680970) gel has been developed for the versatile and high-yield synthesis of thioacetals. organic-chemistry.org

Polyphosphoric Acid (PPA): PPA can also serve as a Brønsted acid catalyst for this reaction, often utilized in syntheses requiring stronger acidic conditions.

Table 2: Brønsted Acid Catalyzed Synthesis of Thioacetals

Brønsted AcidReactantConditionsYield (%)Reference
p-Toluenesulfonic acidAldehydes/KetonesGrindstone method, solvent-freeHigh scispace.com
p-Toluenesulfonic acid/Silica gelAldehydes/KetonesNot specifiedExcellent organic-chemistry.org

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry.

Silica Gel Adsorbed Catalysts: Catalysts such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂) have been shown to be highly efficient for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.org This method provides the benefits of operational simplicity and catalyst reusability.

Ionic Liquids: Ionic liquids have emerged as green and recyclable catalysts and solvents for a variety of organic transformations, including thioacetalization. nih.gov Brønsted acidic ionic liquids have been successfully employed for the chemoselective thioacetalization of aldehydes, affording high yields in short reaction times. organic-chemistry.org

Table 3: Heterogeneous Catalysis in Thioacetal Synthesis

Catalyst SystemReactantConditionsAdvantagesReference
HClO₄-SiO₂Carbonyl compoundsSolvent-free, Room TemperatureEfficient, Reusable catalyst organic-chemistry.org
Brønsted acidic ionic liquidAldehydesMild, ChemoselectiveHigh yield, Short reaction time, Recyclable organic-chemistry.org

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the rate and efficiency of dithiolane formation. Solvents capable of azeotropically removing water, such as toluene (B28343) or benzene (B151609), are often used to drive the reaction to completion. However, in line with the development of more environmentally benign methodologies, solvent-free conditions or the use of greener solvents are increasingly being explored. scispace.comorganic-chemistry.org Reaction optimization often involves adjusting the temperature, reaction time, and catalyst loading to maximize the yield and minimize by-product formation. For instance, in the BF₃·SMe₂ catalyzed reaction, heating at 80°C for 16 hours was found to be effective. nih.gov

Synthesis via Precursor Modification and Derivatization

The creation of 1,3-dithiolane, 2-(p-chlorophenyl)- can be efficiently accomplished by altering existing molecules. This includes modifying a pre-formed dithiolane ring or by starting with a precursor to the p-chlorophenyl group and building the dithiolane ring onto it.

Aromatic Substitution on Pre-formed Dithiolanes

One potential, though less commonly documented, pathway to 1,3-dithiolane, 2-(p-chlorophenyl)- involves direct electrophilic aromatic substitution on a pre-existing 2-phenyl-1,3-dithiolane (B1617770) ring. This approach would introduce the chloro group onto the phenyl ring in the para position. However, the reactivity of the dithiolane ring and the potential for side reactions under typical halogenation conditions present significant synthetic challenges. The sulfur atoms in the dithiolane ring can be sensitive to oxidizing agents often used in halogenation reactions, potentially leading to undesired byproducts.

Derivatization of p-Chlorobenzaldehyde Precursors

A more prevalent and reliable method for synthesizing 1,3-dithiolane, 2-(p-chlorophenyl)- involves the derivatization of p-chlorobenzaldehyde. This approach, known as thioacetalization, is a cornerstone of carbonyl chemistry, where the carbonyl group of an aldehyde or ketone is protected by reacting it with a dithiol. rsc.org

The most common procedure involves the direct condensation of p-chlorobenzaldehyde with 1,2-ethanedithiol. chemicalbook.com This reaction is typically catalyzed by an acid. rsc.org A variety of catalysts can be employed to facilitate this transformation, each with its own advantages in terms of reaction conditions, yields, and chemoselectivity.

Several effective catalysts for this reaction include:

Brønsted acids: Protic acids like p-toluenesulfonic acid, often in conjunction with silica gel, are effective catalysts. chemicalbook.comorganic-chemistry.org Perchloric acid adsorbed on silica gel has also been shown to be a highly efficient catalyst for this transformation under solvent-free conditions. chemicalbook.comorganic-chemistry.org

Lewis acids: Lewis acids such as praseodymium triflate and hafnium trifluoromethanesulfonate (B1224126) can also catalyze the formation of 1,3-dithiolanes from aldehydes. chemicalbook.comorganic-chemistry.org

Other catalysts: Amberlyst-15, a solid-phase acid catalyst, can be used to promote the reaction. rsc.org

The general reaction scheme is as follows:

p-Chlorobenzaldehyde + 1,2-Ethanedithiol --(Catalyst)--> 1,3-Dithiolane, 2-(p-chlorophenyl)- + Water

The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product. For instance, the use of silica gel-supported catalysts can simplify the work-up procedure, as the catalyst can be easily removed by filtration. organic-chemistry.org

Table 1: Catalyst and Conditions for the Synthesis of 1,3-Dithiolane, 2-(p-chlorophenyl)- from p-Chlorobenzaldehyde

Catalyst Solvent Temperature Yield Reference
p-Toluenesulfonic acid/Silica gel Not specified Not specified Excellent organic-chemistry.org
Perchloric acid adsorbed on silica gel Solvent-free Room Temperature High chemicalbook.comorganic-chemistry.org
Praseodymium triflate Not specified Not specified High chemicalbook.comorganic-chemistry.org
Brønsted acidic ionic liquid Not specified Not specified Very good chemicalbook.com
Amberlyst-15 Not specified Room Temperature/Boiling High rsc.org
Polyphosphoric acid Not specified 25-45 ºC Not specified asianpubs.org

This thioacetalization reaction is highly chemoselective for aldehydes over ketones, meaning that if a mixture of p-chlorobenzaldehyde and a ketone were subjected to these conditions, the aldehyde would preferentially react to form the corresponding 1,3-dithiolane. rsc.org

Advanced Structural and Electronic Characterization of 1,3 Dithiolane, 2 P Chlorophenyl

Conformational Analysis Studies

The five-membered 1,3-dithiolane (B1216140) ring is non-planar and can adopt several conformations. The presence of a bulky substituent at the C2 position, such as the p-chlorophenyl group, significantly influences the ring's conformational equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational preferences of the 1,3-dithiolane ring in solution. The five-membered ring typically exists in a dynamic equilibrium between various envelope (Cₛ) and half-chair or twist (C₂) conformations. The steric bulk of the 2-(p-chlorophenyl) substituent is expected to favor conformations that minimize steric hindrance.

In ¹H NMR spectroscopy of related 2-phenyl-1,3-dithiolane (B1617770), the methine proton at the C2 position (H2) typically appears as a singlet, with its chemical shift providing information about its electronic environment. researchgate.net The four methylene (B1212753) protons on the dithiolane ring (at C4 and C5) often present as a complex multiplet due to geminal and vicinal couplings. researchgate.net The precise chemical shifts and coupling constants of these protons are sensitive to the ring's geometry. For instance, the dihedral angles between adjacent protons, which can be estimated using the Karplus equation, are directly related to the ring's puckering.

¹³C NMR spectroscopy complements the proton data. The chemical shift of the C2 carbon is particularly sensitive to the nature of the substituent. In 2-substituted 1,3-thiazolidines, a related heterocyclic system, substituents on a phenyl ring at C2 were shown to affect the electron density and thus the chemical shifts of the ring carbons. psu.edu A similar effect is anticipated for 1,3-dithiolane, 2-(p-chlorophenyl)-, where the electron-withdrawing nature of the chlorine atom would influence the electronic environment of the dithiolane ring.

The 1,3-dithiolane ring is not static but undergoes rapid conformational exchange processes, primarily pseudorotation, at room temperature. This dynamic behavior can be studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, where the ring inversion is fast on the NMR timescale, the signals for the methylene protons of the dithiolane ring will appear averaged. As the temperature is lowered, the rate of inversion decreases. At a certain point, known as the coalescence temperature, the distinct signals for the axial and equatorial protons begin to broaden and eventually resolve into separate, sharp signals at even lower temperatures (the slow-exchange limit).

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the conformational flexibility of the ring, a key parameter in understanding its interactions and reactivity. While specific data for 1,3-dithiolane, 2-(p-chlorophenyl)- is not available, this technique is standard for analyzing such dynamic systems. ipb.pt

X-ray Crystallographic Analysis of Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Such an analysis would provide accurate data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, governed by intermolecular forces. Although a specific crystal structure for 1,3-dithiolane, 2-(p-chlorophenyl)- is not publicly available, we can discuss the expected findings based on known structures of similar compounds.

An X-ray crystallographic study would yield precise measurements of all bond lengths and angles within the molecule. The 1,3-dithiolane ring would be expected to adopt a puckered conformation, likely an envelope or twist form, to alleviate ring strain. rsc.org The bond lengths and angles would be consistent with standard values for similar chemical environments. The C-S bond lengths in dithiolane rings are typically in the range of 1.80-1.82 Å, while the S-C-S bond angle is smaller than the ideal tetrahedral angle due to the five-membered ring constraint. The C-Cl bond length in a chlorophenyl group is generally around 1.74 Å. doubtnut.com

Table 1: Expected Bond Lengths and Angles for 1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-

ParameterBond/AngleExpected Value
Bond LengthC-S (dithiolane)~1.81 Å
C-C (dithiolane)~1.53 Å
C-C (aromatic)~1.39 Å
C-Cl~1.74 Å doubtnut.com
C-H (aromatic)~1.08 Å
C-H (aliphatic)~1.09 Å
Bond AngleS-C-S~112°
C-S-C~97°
C-C-S~106°

These values are representative and based on typical data for related structural fragments.

The packing of molecules in the crystal is directed by a network of non-covalent intermolecular interactions. For 1,3-dithiolane, 2-(p-chlorophenyl)-, several types of weak interactions are expected to play a crucial role in stabilizing the crystal lattice.

C–H···π Interactions: The hydrogen atoms of the dithiolane ring and the aromatic ring can act as donors in C–H···π interactions with the electron-rich π-system of the chlorophenyl ring of an adjacent molecule. nih.gov These interactions are a common feature in the crystal packing of aromatic compounds.

C–Cl···π and Halogen Bonding: The chlorine atom on the phenyl ring can participate in various interactions. It can act as a hydrogen bond acceptor in C–H···Cl contacts. nih.gov Furthermore, due to the phenomenon of σ-hole bonding, the chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules, such as the π-system of the phenyl ring (C–Cl···π) or the sulfur lone pairs. acs.orgdcu.ie Studies on other chlorophenyl-containing crystal structures have highlighted the importance of these interactions in directing the supramolecular assembly. nih.govacs.orgdcu.ie

Hirshfeld surface analysis of similar structures reveals that H···H, C···H, and Cl···H contacts typically account for the largest proportion of intermolecular interactions. nih.gov

Vibrational Spectroscopy for Molecular Structure Elucidation

For 1,3-dithiolane, 2-(p-chlorophenyl)-, the spectrum would be a composite of the vibrations from the dithiolane ring and the p-chlorophenyl group.

Dithiolane Ring Vibrations: The C-S stretching vibrations are characteristic of the dithiolane ring and typically appear in the region of 600-800 cm⁻¹. The CH₂ groups of the ring will exhibit stretching vibrations around 2850-2960 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1200-1450 cm⁻¹ region.

p-Chlorophenyl Group Vibrations: The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a pattern of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹. A strong band corresponding to the C-Cl stretching vibration is expected in the range of 700-800 cm⁻¹, a region that may overlap with C-S stretches. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)p-chlorophenyl3000 - 3100
C-H Stretch (Aliphatic)-CH₂- (dithiolane)2850 - 2960
C=C Stretch (Aromatic)p-chlorophenyl1450 - 1600
CH₂ Bend (Scissoring)-CH₂- (dithiolane)~1450
C-Cl Stretchp-chlorophenyl700 - 800 acs.org
C-S Stretchdithiolane600 - 800

These frequencies are based on general spectroscopic correlation tables and data for analogous compounds.

Fourier-Transform Infrared Spectroscopy (FT-IR)

For a closely related compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the experimental FT-IR spectrum shows characteristic bands for the aromatic C-H stretching and C=C stretching vibrations. nih.gov Similarly, for 2,3-diphenyl-1,3-thiaza-4-one heterocycles, the IR absorbance of various functional groups provides clear distinctions between related structures. researchgate.net Based on these analogies and general spectroscopic principles, a hypothetical FT-IR data table for 1,3-Dithiolane, 2-(p-chlorophenyl)- can be constructed.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic (p-chlorophenyl)
3000-2850C-H StretchAliphatic (dithiolane ring)
1600-1450C=C StretchAromatic (p-chlorophenyl)
800-600C-S StretchDithiolane ring
800-600C-Cl Stretchp-chlorophenyl

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. As with FT-IR, a specific Raman spectrum for 1,3-Dithiolane, 2-(p-chlorophenyl)- is not available in the surveyed literature. However, key Raman shifts can be anticipated.

Studies on similar heterocyclic compounds demonstrate the utility of Raman spectroscopy in structural elucidation. For instance, the Raman spectra of hyperbranched polycarbosilanes show distinct bands for aromatic C=C stretching. mdpi.com In the case of platinum-resistant ovarian cancer tissues, FT-Raman spectroscopy has been used to identify changes in the chemical composition, highlighting its sensitivity to subtle molecular differences. nih.gov

A predicted Raman data table for 1,3-Dithiolane, 2-(p-chlorophenyl)- would highlight the symmetric vibrations of the molecule.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100-3050Symmetric C-H StretchAromatic (p-chlorophenyl)
1610-1590Symmetric C=C StretchAromatic (p-chlorophenyl)
700-600S-S StretchDithiolane ring

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and photophysical properties. Techniques such as UV-Vis and Photoelectron spectroscopy are employed to probe the electronic transitions and energy levels of electrons within the molecule.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic transitions within the molecule. The electronic spectrum of 1,3-Dithiolane, 2-(p-chlorophenyl)- is expected to be dominated by transitions involving the π-system of the p-chlorophenyl ring and the non-bonding electrons of the sulfur atoms.

The primary electronic transitions anticipated are π → π* and n → π* transitions. uzh.ch The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the bonding π orbitals of the aromatic ring to the anti-bonding π* orbitals. The n → π* transitions, generally of lower intensity, involve the promotion of non-bonding electrons from the sulfur atoms to the anti-bonding π* orbitals of the phenyl ring. uzh.ch

A study on 2,3-diphenyl-1,3-thiaza-4-one heterocycles reported their UV/Vis spectroscopic data, showing how structural modifications affect the electronic transitions. researchgate.net For 1,3-Dithiolane, 2-(p-chlorophenyl)-, the presence of the chlorine atom and the dithiolane ring will influence the energy of these transitions compared to unsubstituted benzene.

Transition TypeTypical Wavelength Range (nm)Associated Chromophore
π → π200-280p-chlorophenyl ring
n → π280-350S atoms and p-chlorophenyl ring

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the binding energies of electrons in a molecule, offering a detailed picture of its electronic structure. In PES, high-energy radiation is used to eject electrons from the molecule, and the kinetic energy of these photoelectrons is measured.

While no specific photoelectron spectrum for 1,3-Dithiolane, 2-(p-chlorophenyl)- has been found in the literature, studies on related systems can provide valuable insights. For instance, a combined experimental and computational study on BN heterocycles used UV-photoelectron spectroscopy to determine their first ionization energies and understand their electronic structure. nih.gov The ionization energies are sensitive to the nature of the atoms and the bonding environment within the molecule.

For 1,3-Dithiolane, 2-(p-chlorophenyl)-, the photoelectron spectrum would be expected to show distinct bands corresponding to the ionization of electrons from the π-orbitals of the chlorophenyl ring, the σ-orbitals of the entire molecular framework, and the non-bonding orbitals of the sulfur and chlorine atoms. Theoretical calculations would be invaluable in assigning the observed ionization potentials to specific molecular orbitals.

Reaction Mechanisms and Chemical Transformations Involving 1,3 Dithiolane, 2 P Chlorophenyl

Deprotection Strategies and Mechanisms

Deprotection, or dethioacetalization, is the process of converting the dithiolane back to its corresponding carbonyl compound, in this case, p-chlorobenzaldehyde. This can be achieved through several distinct mechanistic pathways, including oxidation, reduction, and reactions involving electrophilic or photochemical activation.

Oxidative cleavage is a common and effective method for the deprotection of 1,3-dithiolanes. These methods generally involve an initial single-electron transfer (SET) from one of the sulfur atoms to the oxidant, or direct attack by the oxidant on a sulfur atom. This generates a sulfur radical cation or a sulfonium (B1226848) species, which is then susceptible to hydrolysis.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a potent oxidizing agent used for the deprotection of dithioacetals. The reaction of 2-aryl-1,3-dithiolanes with DDQ in aqueous acetonitrile (B52724) can lead to the formation of the parent aldehyde. rsc.orgresearchgate.net However, under certain conditions, particularly with 2-aryl substituted dithiolanes, the reaction can yield thioesters as byproducts or main products. rsc.orgresearchgate.net The mechanism is proposed to initiate with a single-electron transfer from the dithiolane to DDQ.

Hydrogen Peroxide: A combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides a mild and environmentally friendly method for deprotecting 1,3-dithiolanes. organic-chemistry.orgorganic-chemistry.org This system operates under neutral conditions and shows high tolerance for various functional groups. organic-chemistry.org The iodine likely activates the hydrogen peroxide, facilitating the oxidation of the sulfur atoms, which leads to the collapse of the dithiolane ring and release of the aldehyde.

Other Oxidative Reagents: A wide array of other oxidative systems have been developed for dithiolane deprotection, highlighting the versatility of this approach. These include:

Benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride under solvent-free conditions. nih.gov

Bismuth(III) nitrate in the presence of air. researchgate.net

Copper(II) nitrate on montmorillonite (B579905) K10 clay, often assisted by sonication. conicet.gov.ar

Manganese-based oxidants like MnO₂, KMnO₄, or BaMnO₄ activated by Lewis acids such as AlCl₃ or FeCl₃ in non-aqueous media. mdpi.org

The table below summarizes findings for various oxidative deprotection methods applicable to 2-aryl-1,3-dithiolanes, including the target compound.

Table 1: Oxidative Deprotection of 2-Aryl-1,3-Dithiolanes

Oxidant System Substrate Conditions Time Yield (%) Reference
H₂O₂ / I₂ (cat.) / SDS 2-(4-Chlorophenyl)-1,3-dithiane Water, rt 30 min 94 organic-chemistry.org
DDQ 2-Aryl-1,3-dithianes MeCN-H₂O (9:1) Varies Good rsc.org
Hg(NO₃)₂·3H₂O 2-(3-Nitrophenyl)-1,3-dithiane Solid-state, grinding 1-4 min 95 nih.gov
Cu(NO₃)₂·2.5H₂O / K10 Clay Various dithioacetals Solid-state, sonication 10-60 min 85-96 conicet.gov.ar
MnO₂ / AlCl₃ 2-(4-Me-Phenyl)-1,3-dithiane Dry CH₃CN, rt 0.5-5 h 85-95 mdpi.org

Reductive desulfurization provides a fundamentally different outcome compared to other deprotection methods. Instead of regenerating the carbonyl group, it reduces the carbon-sulfur bonds completely, converting the dithiolane-protected carbon into a methylene (B1212753) group.

The mechanism involves the adsorption of the sulfur atoms onto the nickel surface, followed by the sequential cleavage of the C-S bonds and formation of new C-H bonds, with the hydrogen being supplied by the activated Raney Ni. chem-station.comlehigh.edu

Reaction: R-CH(S-CH₂)₂ + Raney Ni (H₂) → R-CH₃

For 1,3-Dithiolane (B1216140), 2-(p-chlorophenyl)-, R = p-chlorophenyl.

In these mechanisms, an electrophile attacks one of the nucleophilic sulfur atoms of the dithiolane ring. This initial attack forms a sulfonium ion intermediate, which activates the C-S bond towards cleavage. Subsequent reaction with a nucleophile, typically water present in the reaction medium, leads to hydrolysis and regeneration of the carbonyl compound. masterorganicchemistry.com

A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile has been shown to be effective for the deprotection of dithiolanes. chemrxiv.orgresearchgate.net It is proposed that this combination generates an electrophilic iodine species in situ. This electrophile is attacked by a sulfur atom, initiating the cleavage process which, after hydrolysis, yields the parent carbonyl compound. chemrxiv.org Lewis acids like AlCl₃ or FeCl₃ can also promote deprotection, often in conjunction with a mild oxidant, by coordinating to the sulfur atoms and making the C-S bond more susceptible to cleavage. nih.govmdpi.org

Photochemical methods offer a mild alternative for dithiolane cleavage, often proceeding under neutral conditions. researchgate.net The mechanism typically involves a photo-induced single-electron transfer (SET) from the dithiolane to an electronically excited photosensitizer (e.g., methylene green, thiapyrylium salts). researchgate.net

This SET process generates a dithiolane radical cation. researchgate.net For 2-aryl dithiolanes, this radical cation can undergo C-S bond fragmentation to form a more stable distonic radical cation. In the presence of oxygen, the reaction proceeds to form the carbonyl compound. Studies suggest that superoxide (B77818) radical anion, formed from molecular oxygen, may drive the final deprotection steps, rather than direct attack by water. researchgate.net

Reactivity at the Dithiolane Ring System

Beyond deprotection, the dithiolane ring itself can undergo specific chemical transformations.

The 1,3-dithiolane ring can be susceptible to attack by strong nucleophiles. While the C-2 proton of 2-aryl-1,3-dithiolanes can be abstracted by strong bases like butyllithium (B86547) (BuLi), the resulting 2-lithio-1,3-dithiolanes are known to be unstable and can decompose via the loss of ethylene. wikipedia.org

Alternatively, nucleophiles can attack one of the sulfur atoms, leading to ring-opening. For instance, studies on similar dithiolane ring systems, like α-lipoic acid, have shown that organometallic reagents such as methyl-lithium can cleave the S-S bond (in the case of 1,2-dithiolanes) or attack a sulfur atom in 1,3-dithiolanes, resulting in a ring-opened thiol intermediate. rsc.org The specific outcome of reacting 1,3-Dithiolane, 2-(p-chlorophenyl)- with various nucleophiles would depend on the nature of the nucleophile and the reaction conditions, potentially leading to ring-opened products or degradation.

Reactions with Electrophiles

The dithiolane ring, particularly the carbon atom situated between the two sulfur atoms (C-2), is susceptible to attack by electrophiles. This reactivity stems from the ability of the sulfur atoms to stabilize an adjacent positive charge. While specific studies on 2-(p-chlorophenyl)-1,3-dithiolane are not extensively detailed in the provided results, general principles of dithiolane chemistry suggest that reactions with various electrophiles can occur. For instance, treatment with a strong base can deprotonate the C-2 position, creating a nucleophilic center that can then react with electrophiles like alkyl halides or carbonyl compounds.

Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. dalalinstitute.comtotal-synthesis.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.comuci.edu The rate-determining step is the formation of this carbocation. uci.edu Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com The presence of the chlorine atom and the 1,3-dithiolane group on the phenyl ring will influence the rate and regioselectivity of these reactions.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgyoutube.com These reactions are typically thermally allowed and proceed in a concerted, stereospecific manner. youtube.comyoutube.com

While specific examples involving 1,3-dithiolane, 2-(p-chlorophenyl)- as a direct participant in cycloaddition reactions are not prevalent in the provided search results, the double bonds within the p-chlorophenyl ring could potentially act as a dienophile in [4+2] cycloadditions like the Diels-Alder reaction under certain conditions. libretexts.orglibretexts.org The efficiency of such a reaction would depend on the electronic nature of the diene and any activating or deactivating groups present. libretexts.org

Reactivity of the p-Chlorophenyl Moiety

The p-chlorophenyl group of the molecule offers a versatile platform for a variety of chemical transformations, particularly those involving the carbon-chlorine bond and the aromatic ring itself.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The aryl chloride in 1,3-dithiolane, 2-(p-chlorophenyl)- can serve as a substrate in several of these reactions. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org It is a versatile method for forming biaryl structures. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Heck Reaction: This reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, providing a route to substituted alkynes. nih.govsigmaaldrich.com

The reactivity of the aryl chloride in these reactions follows the general trend I > Br > OTf >> Cl > F. libretexts.org Therefore, while feasible, reactions involving the chloride may require more forcing conditions or specialized catalytic systems compared to the corresponding bromide or iodide. sigmaaldrich.com The use of specific ligands is often crucial for the success of these transformations. sigmaaldrich.comyoutube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersResulting BondKey Features
Suzuki-MiyauraAryl Halide + Organoboron CompoundC(aryl)-CForms biaryl compounds. libretexts.org
HeckAryl Halide + AlkeneC(aryl)-C(alkene)Forms substituted alkenes. sigmaaldrich.com
SonogashiraAryl Halide + Terminal AlkyneC(aryl)-C(alkyne)Synthesizes aryl-substituted alkynes. nih.govsigmaaldrich.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is in contrast to electrophilic aromatic substitution, as the aromatic ring acts as an electrophile. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of 1,3-dithiolane, 2-(p-chlorophenyl)-, the chlorine atom is para to the 1,3-dithiolane-2-yl group. The electronic effect of this dithiolane substituent is crucial. If it acts as an electron-withdrawing group, it can facilitate SNAr. The reaction proceeds via a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group (chloride). libretexts.org The presence of electron-withdrawing groups helps to stabilize the negative charge of the intermediate. libretexts.org The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide valuable insights into reaction mechanisms, stability of intermediates, and product distributions.

For nucleophilic aromatic substitution, kinetic studies can help determine the rate-determining step, which is often the initial attack of the nucleophile. masterorganicchemistry.com The relative rates of reaction for different nucleophiles or with different electron-withdrawing groups can provide information about the transition state and the stability of the Meisenheimer intermediate.

Reaction Rate Determination and Activation Parameters

Generally, the determination of reaction rates for similar dithiolanes involves monitoring the change in concentration of the reactant or a product over time. This is often achieved using spectroscopic methods, such as UV-Vis spectrophotometry, by observing the appearance of the corresponding aldehyde or ketone product. The rate of reaction is then determined from the initial rates or by fitting the concentration-time data to an appropriate rate law.

The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are typically determined by studying the effect of temperature on the reaction rate. By measuring the rate constant (k) at different temperatures, the Arrhenius equation can be used to calculate the activation energy. Subsequently, the Eyring equation allows for the calculation of the enthalpy and entropy of activation, which provide deeper insights into the transition state of the reaction.

Without specific experimental data, a quantitative analysis of the reaction rates and activation parameters for 1,3-Dithiolane, 2-(p-chlorophenyl)- remains speculative. Further experimental studies are required to determine these crucial kinetic parameters.

Computational Chemistry and Theoretical Studies of 1,3 Dithiolane, 2 P Chlorophenyl

Quantum Chemical Descriptors for Reactivity Prediction

The reactivity of a chemical species can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller energy gap (ΔE) between the HOMO and LUMO suggests that the molecule can be more easily excited, indicating higher reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of 1,3-Dithiolane (B1216140), 2-(p-chlorophenyl)-. These descriptors provide a more nuanced understanding of its stability and reactivity.

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it signifies the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2), it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Determined by the difference between the ionization potential and electron affinity (η = (I - A) / 2), it is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater chemical hardness and lower reactivity.

Chemical Softness (S): As the reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability and its propensity to react.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this descriptor quantifies the ability of a molecule to act as an electrophile.

The presence of the electron-withdrawing chlorine atom on the phenyl ring and the sulfur atoms in the dithiolane ring are expected to significantly influence these quantum chemical descriptors. The sulfur atoms, with their lone pairs of electrons, can affect the energy of the HOMO, while the chlorophenyl group can impact the electron distribution across the molecule, influencing both HOMO and LUMO energies.

To illustrate the application of these concepts, the following interactive table presents hypothetical data for the quantum chemical descriptors of 1,3-Dithiolane, 2-(p-chlorophenyl)-, calculated at a theoretical level. It is crucial to note that these values are for illustrative purposes only and are not derived from actual computational studies on this specific molecule.

Quantum Chemical DescriptorSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.50
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.20
HOMO-LUMO Energy GapΔEELUMO - EHOMO5.30
Ionization PotentialI-EHOMO6.50
Electron AffinityA-ELUMO1.20
Electronegativityχ(I + A) / 23.85
Chemical Hardnessη(I - A) / 22.65
Chemical SoftnessS1 / η0.38
Electrophilicity Indexωχ² / (2η)2.80

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The 1,3-dithiolane (B1216140) moiety is a cornerstone in synthetic organic chemistry, primarily as a masked carbonyl group. This functionality allows for the protection of aldehydes and ketones and, more importantly, for the umpolung (polarity reversal) of the carbonyl carbon, transforming it from an electrophilic center to a nucleophilic one upon deprotonation.

There is a lack of specific studies detailing the use of 1,3-Dithiolane, 2-(p-chlorophenyl)- as a precursor in stereoselective synthesis. However, the general principles of dithiolane chemistry suggest its potential utility. Chiral auxiliaries or catalysts could be employed to achieve stereoselective additions to the dithiolane ring or reactions of the corresponding anion. For instance, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving a 1,3-dioxolan-2-yl cation intermediate. mdpi.com A similar strategy could potentially be adapted for 1,3-dithiolanes. The synthesis of chiral 1,2-dihydropyridines has been accomplished through a modular organocatalytic sequence, highlighting the potential for complex stereoselective transformations involving heterocyclic synthons. nih.gov

In the realm of retrosynthetic analysis, the 1,3-dithiolane group is a key synthon for a carbonyl group, enabling the disconnection of carbon-carbon bonds that would otherwise be challenging. While no specific total synthesis has been published that explicitly features 1,3-Dithiolane, 2-(p-chlorophenyl)- as a key building block, its role can be inferred from general retrosynthetic strategies. For example, in the retrosynthesis of a complex molecule containing a p-chlorobenzoyl moiety, the corresponding dithiolane could serve as a stable and versatile precursor. This approach allows for the introduction of the p-chlorophenyl ketone functionality at a late stage of the synthesis, avoiding potential side reactions. The diastereoselective retrosynthesis of molecules like blastmycinone often involves aldol (B89426) reactions where dithiane-protected carbonyls can be utilized. youtube.com

Advanced Protecting Group Applications in Multi-Step Synthesis

The primary and most well-documented application of 1,3-dithiolanes, including the 2-(p-chlorophenyl) derivative, is as a protecting group for carbonyl compounds. organic-chemistry.org The formation of the dithiolane from an aldehyde or ketone with 1,2-ethanedithiol (B43112) is typically straightforward and efficient. organic-chemistry.org

Deprotection to regenerate the carbonyl group is often achieved under oxidative or hydrolytic conditions, sometimes requiring harsh reagents. organic-chemistry.org However, various milder methods for the cleavage of 1,3-dithianes and -dithiolanes have been developed, enhancing their utility in complex synthetic endeavors. organic-chemistry.org

Table 1: Stability of 1,3-Dithiolanes to Various Reagents

Reagent ClassStability
Aqueous Acid (pH < 1, 100°C)Unstable
Aqueous Acid (pH = 1, RT)Stable
Aqueous Base (pH = 9-12, RT)Stable
Strong Bases (e.g., LDA, t-BuOK)Stable
Nucleophiles (e.g., RLi, RMgX)Stable
Common Reducing Agents (e.g., LiAlH4, NaBH4)Stable
Common Oxidizing Agents (e.g., CrO3/Py)Stable

Data sourced from general stability profiles of 1,3-dithiolanes. organic-chemistry.org

Development of Novel Catalytic Systems (e.g., as ligands or precursors)

There is currently no published research demonstrating the use of 1,3-Dithiolane, 2-(p-chlorophenyl)- as a ligand or precursor in the development of novel catalytic systems. The sulfur atoms in the dithiolane ring possess lone pairs of electrons and could theoretically coordinate to a metal center. However, the chelating properties of the 1,3-dithiolane ring are not as pronounced as those of other widely used sulfur-containing ligands. Research in the field of catalysis tends to focus on ligands with more tunable electronic and steric properties.

Integration into Polymeric Materials

Specific research on the integration of 1,3-Dithiolane, 2-(p-chlorophenyl)- into polymeric materials is not available. However, related research provides insights into how such a molecule could be incorporated. For instance, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers have been synthesized, suggesting that a similar strategy could be applied to a methylene-substituted derivative of 1,3-Dithiolane, 2-(p-chlorophenyl)- . researchgate.net The polymerization of other cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, has also been reported. researchgate.net

Furthermore, the development of polymers containing 1,2-dithiolane (B1197483) units for high refractive index materials through photopolymerization with alkynes showcases the potential for sulfur-containing heterocycles in materials science. rsc.org While this involves a different isomer, it highlights the utility of the dithiolane core in polymer chemistry.

Applications in Chemo-Sensors and Probes

Currently, there are no scientific reports on the application of 1,3-Dithiolane, 2-(p-chlorophenyl)- in the design of chemosensors or fluorescent probes. The development of such sensors typically relies on molecules that exhibit a significant change in their photophysical or electrochemical properties upon interaction with a specific analyte. While the p-chlorophenyl group could potentially participate in interactions, and the dithiolane ring could be functionalized, there is no evidence to suggest that this particular compound has been explored for sensing applications. The field of fluorescent probes is extensive, with many designs based on mechanisms like intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET), often involving more complex fluorophore systems. nih.govnih.govmdpi.commdpi.com Similarly, electrochemical sensors often utilize materials with specific redox properties or surface modifications to achieve sensitive and selective detection. mdpi.comnih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Methodological Refinements

The conventional synthesis of 2-(4-chlorophenyl)-1,3-dithiolane typically involves the condensation of p-chlorobenzaldehyde with 1,2-ethanedithiol (B43112), often facilitated by an acid catalyst. wikipedia.org However, current research is actively pursuing more efficient, milder, and environmentally friendly synthetic routes.

A significant area of development is the use of novel catalysts to improve reaction yields and conditions. Researchers have explored a variety of catalysts, including:

Brønsted acidic ionic liquids: These have been shown to effectively catalyze the condensation of aromatic aldehydes with 1,2-ethanedithiol, leading to very good yields of the corresponding 1,3-dithiolanes. chemicalbook.com

Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂): This has proven to be a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.org

Tungstate sulfuric acid: This solid acid catalyst offers an environmentally benign and efficient method for the thioacetalization of carbonyl compounds, providing excellent yields and short reaction times under solvent-free conditions. researchgate.net

Yttrium triflate and Praseodymium triflate: These recyclable catalysts have been used for the chemoselective thioacetalization of aldehydes. chemicalbook.comorganic-chemistry.org

Iodine: A catalytic amount of iodine can effectively promote the protection of aldehydes and ketones as their thioacetals under mild conditions. organic-chemistry.org

Visible light-mediated synthesis is another promising frontier. A metal-free, regioselective dihydrothionation of terminal alkynes using Eosin Y as a photoredox catalyst has been developed, allowing for the direct synthesis of 1,3-dithiolanes under neutral and mild conditions. rsc.org This method avoids the need for a base or other additives and utilizes a clean energy source. rsc.org

Furthermore, methodological refinements are being explored to simplify work-up procedures and enable large-scale synthesis. Microwave-assisted synthesis under solvent-free conditions has been shown to be a fast and environmentally friendly technique for producing dithiolanes in high yields. acs.org

Exploration of Unconventional Reactivity Patterns

Beyond its traditional role as a protecting group for carbonyls, the 1,3-dithiolane (B1216140) ring in 2-(p-chlorophenyl)-1,3-dithiolane exhibits a range of reactivities that are ripe for further exploration.

Oxidation: The sulfur atoms in the dithiolane ring can be selectively oxidized to form sulfoxides and sulfones. The oxidation of 1,3-dithiolanes with reagents like sodium periodate (B1199274) (NaIO₄) or singlet oxygen can yield 1,3-dithiolane 1-oxides. nih.govrsc.org The stereochemistry of these oxidation products is an area of active investigation, with computational methods being used to understand the conformational preferences of the resulting sulfoxides. nih.gov Microbial oxidation offers a route to enantiomerically enriched 1,3-dithiolane-1-oxides. chemicalbook.com

Ring-Opening and Rearrangement: The 1,3-dithiolane ring can be cleaved under various conditions to regenerate the parent carbonyl group. chemicalbook.com However, unconventional ring-opening reactions and rearrangements are also being investigated. For instance, visible-light photoredox catalysis can induce a base-dependent rearrangement of dithiolanes to access disulfide-linked-dithioesters. researchgate.net

Electrochemistry: The electrochemical behavior of dithiolane derivatives is another area of growing interest. Electrochemical methods can be employed for both the synthesis and deprotection of these compounds. nih.govresearchgate.net For example, anodic oxidation can be used to generate reactive intermediates from dithiane derivatives, leading to the formation of new carbon-carbon and carbon-oxygen bonds. organic-chemistry.org

Photochemistry: The photolysis of dithiolane rings can lead to the formation of reactive intermediates. escholarship.org The interaction of 2-(p-chlorophenyl)-1,3-dithiolane with light, particularly in the presence of photosensitizers, could unveil novel reaction pathways and synthetic applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like 2-(p-chlorophenyl)-1,3-dithiolane.

Structural and Spectroscopic Analysis: Molecular modeling is used to determine the preferred conformations of the dithiolane ring and to predict spectroscopic data, such as NMR chemical shifts and coupling constants. nih.gov These computational predictions can then be compared with experimental data to confirm structural assignments. nih.govresearchgate.net

Reaction Mechanisms: DFT calculations are employed to elucidate the mechanisms of various reactions involving 1,3-dithiolanes. For example, computational studies have been used to understand the stereoselectivity of oxidation reactions and the pathways of cycloaddition reactions. mdpi.com By mapping the potential energy surfaces of reactions, researchers can identify transition states and intermediates, providing valuable insights into the factors that control reactivity and selectivity.

Predictive Modeling of Reactivity: A significant future direction is the use of computational models to predict the reactivity of 2-(p-chlorophenyl)-1,3-dithiolane with new reagents or under novel conditions. By calculating properties such as molecular orbital energies and charge distributions, it may be possible to forecast how the molecule will behave in a given chemical environment. This predictive capability can guide experimental design and accelerate the discovery of new reactions and applications.

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and applications for chemical compounds. For 2-(p-chlorophenyl)-1,3-dithiolane, this translates to a focus on environmentally benign synthesis and the development of sustainable applications.

Green Synthetic Methods: As previously mentioned, the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources like visible light and microwaves are key strategies for developing greener syntheses of 2-(p-chlorophenyl)-1,3-dithiolane. researchgate.netrsc.orgacs.org Biocatalysis, using enzymes like lipases or whole-cell systems such as baker's yeast, also presents a sustainable approach to producing enantiopure dithiolane derivatives. nih.gov

Sustainable Applications: The inherent reactivity of the dithiolane ring can be harnessed for sustainable applications. For example, the reversible polymerization of dithiolane-containing monomers is being explored for the development of recyclable materials for applications like additive manufacturing. rsc.org The cleavage of the dithiolane ring under specific stimuli could also be utilized in the design of controlled-release systems or recyclable catalysts.

The development of synthetic methods that minimize waste and energy consumption, coupled with the exploration of applications that contribute to a circular economy, will be crucial in ensuring the long-term viability and environmental compatibility of 2-(p-chlorophenyl)-1,3-dithiolane and related compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-dithiolane derivatives, and how does the p-chlorophenyl substituent influence reactivity?

  • Methodological Answer : The synthesis of 1,3-dithiolane derivatives often involves cyclization reactions. For example, intramolecular cyclization of 2-(2-diorganylamino-3,3-dichloro-1-nitroallylidene)-[1,3]dithiolanes under basic conditions (e.g., DMSO with a base) can yield perfunctionalized thiophenes via anionic ring-opening followed by an SNi mechanism . The electron-withdrawing p-chlorophenyl group enhances electrophilic reactivity at the dithiolane sulfur atoms, facilitating nucleophilic attack and ring-opening steps.

Q. How can researchers characterize the electronic and structural properties of 1,3-dithiolane derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations with GIAO (Gauge-Including Atomic Orbitals) are effective for predicting NMR chemical shifts and verifying molecular structures. For example, DFT studies on polychlorinated dihydrocamphenes demonstrate reliable correlation between experimental and calculated NMR data, even with small basis sets . This approach can be adapted to analyze the electronic effects of the p-chlorophenyl group on the dithiolane ring.

Q. What safety precautions are critical when handling 1,3-dithiolane derivatives?

  • Methodological Answer : Derivatives like 4-(1,3-dithiolan-2-yl)phenol require strict safety protocols due to hazards such as eye/respiratory irritation (R36/37/38) and toxicity (R20/21/22). Use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Storage at -20°C is recommended for similar compounds to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) affect the domino cyclization of 1,3-dithiolanes to synthesize thiophenes?

  • Methodological Answer : In the synthesis of 3-amino-4-nitrothiophenes, the choice of base (e.g., KOH vs. NaOH) and solvent (e.g., DMSO vs. DMF) significantly impacts reaction efficiency. DMSO acts as both solvent and mild oxidizer, stabilizing intermediates during the SNi step. Computational modeling (DFT) can predict optimal conditions by evaluating transition states and energy barriers .

Q. What contradictions exist in reported synthetic yields of 1,3-dithiolane derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 92% in one study vs. lower yields elsewhere) may arise from impurities in starting materials or incomplete ring-opening. Analytical techniques like HPLC-MS or in-situ IR spectroscopy can monitor reaction progress. For example, tracking the disappearance of the dithiolane starting material ensures reproducibility .

Q. Can DFT-based retrosynthetic analysis predict novel derivatives of 1,3-dithiolane with enhanced bioactivity?

  • Methodological Answer : AI-powered synthesis planning tools (e.g., Template_relevance Reaxys) leverage reaction databases to propose one-step routes. For instance, substituting the p-chlorophenyl group with electron-donating groups (e.g., -OCH₃) could modulate reactivity for targeted applications like pesticidal activity .

Q. What are the challenges in analyzing stereochemical outcomes in dithiolane-based reactions?

  • Methodological Answer : The planar sulfur atoms in 1,3-dithiolanes complicate stereochemical assignments. Chiral derivatization agents (e.g., Mosher’s acid) combined with X-ray crystallography or NOESY NMR can resolve enantiomeric excess. Theoretical studies (DFT) on transition states further clarify stereoselectivity .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use time-resolved spectroscopy to elucidate intermediates in dithiolane ring-opening reactions.
  • Toxicity Profiling : Apply in-silico models (e.g., EPA DSSTox) to predict ecotoxicological impacts of p-chlorophenyl derivatives .
  • Scalability : Optimize solvent recovery (e.g., DMSO recycling) to improve sustainability in large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.